2-Cyano-3,6-diiodopyridine

Descripción general

Descripción

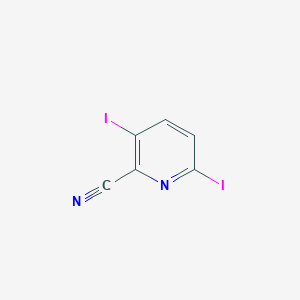

2-Cyano-3,6-diiodopyridine is a heterocyclic organic compound with the molecular formula C6H2I2N2 It is a derivative of pyridine, featuring cyano and diiodo substituents at the 2, 3, and 6 positions, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3,6-diiodopyridine typically involves the halogenation of pyridine derivatives followed by the introduction of a cyano group. One common method involves the reaction of 2,3,6-trichloropyridine with potassium ferrocyanide in the presence of sodium carbonate and palladium diacetate as catalysts. The reaction is carried out in an organic solvent under inert gas protection at temperatures ranging from 40°C to 200°C for 2-20 hours .

Industrial Production Methods

For industrial production, the method described above can be scaled up, ensuring the use of appropriate safety measures to handle the reagents and reaction conditions. The use of potassium ferrocyanide as a cyanide source is advantageous due to its lower toxicity compared to other cyanides, making the process safer and more environmentally friendly .

Análisis De Reacciones Químicas

Substitution Reactions

The iodine atoms at positions 3 and 6 undergo nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling due to their polarization by the cyano group.

Nucleophilic Substitution

Reactivity is enhanced by the electron-withdrawing cyano group, which activates the pyridine ring toward nucleophilic attack. Common reagents and outcomes include:

Mechanistic Insight : The cyano group lowers the LUMO energy of the pyridine ring, facilitating nucleophilic attack at iodine-substituted positions. Steric hindrance from the bulky iodine atoms reduces reactivity at position 3 compared to 6 .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable selective functionalization of the iodine sites:

Suzuki-Miyaura Coupling

Replaces iodine with aryl or heteroaryl groups:

| Boron Reagent | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 3-Phenyl-2-cyano-6-iodopyridine | 78% | |

| Vinylboronate | PdCl₂(dppf), CsF, THF | 3-Vinyl-2-cyano-6-iodopyridine | 65% |

Heck Coupling

Forms alkenyl derivatives:

Key Factor : The iodine atom at position 6 is more reactive in cross-coupling due to reduced steric hindrance compared to position 3 .

Metalation Reactions

Directed ortho-metalation (DoM) occurs at the position adjacent to the cyano group:

| Base | Conditions | Trapping Agent | Product | Yield | Source |

|---|---|---|---|---|---|

| (TMP)₃CdLi | THF, 25°C, 2 h | I₂ | 5-Iodo-2-cyano-3,6-diiodopyridine | 61% |

Mechanism : The cyano group directs metalation to position 5, enabling functionalization for further derivatization .

Proton Transfer and Acid-Base Reactions

The cyano group increases the compound’s acidity, promoting non-radical proton transfer pathways over radical reactions:

-

In the presence of tetrahydrofuran (THF), proton transfer dominates due to the high proton affinity of the conjugate base (184.5 kcal mol⁻¹) .

-

Triplet-state reactivity is observed in radical intermediates, with S-T splitting values of +5 kcal mol⁻¹ favoring spin-allowed proton transfer .

Biological Activity-Driven Reactions

Derivatives exhibit bioactivity through targeted interactions:

Comparative Reactivity

Substituent effects significantly alter reactivity compared to analogs:

| Compound | Key Difference | Reactivity Trend |

|---|---|---|

| 2-Cyano-3,6-dichloropyridine | Smaller halogen, lower polarity | Slower NAS, reduced coupling efficiency |

| 3-Cyano-2,6-diiodopyridine | Altered substituent positions | Higher steric hindrance at position 2 |

Aplicaciones Científicas De Investigación

2-Cyano-3,6-diiodopyridine has several applications in scientific research:

Synthetic and Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer agents.

Material Science: Its derivatives are explored for their optical and fluorescent properties, making them useful in the development of new materials.

Catalysis: It serves as a precursor in the synthesis of catalysts for various organic reactions.

Biological Applications: It is used in the synthesis of nucleosides and nucleotides, which are essential components in biological systems.

Mecanismo De Acción

The mechanism of action of 2-Cyano-3,6-diiodopyridine and its derivatives involves their interaction with specific molecular targets. For instance, some derivatives exhibit antiproliferative activity by inhibiting topoisomerase enzymes, which are crucial for DNA replication and cell division . The cyano group plays a significant role in enhancing the binding affinity of these compounds to their targets, thereby increasing their biological activity.

Comparación Con Compuestos Similares

Similar Compounds

2-Cyano-3,6-dichloropyridine: Similar in structure but with chlorine atoms instead of iodine.

2-Cyano-3,6-dibromopyridine: Contains bromine atoms instead of iodine.

3-Cyano-2,6-diiodopyridine: The position of the cyano group is different.

Uniqueness

2-Cyano-3,6-diiodopyridine is unique due to the presence of iodine atoms, which can significantly influence its reactivity and the types of reactions it can undergo. The larger atomic radius and higher polarizability of iodine compared to chlorine or bromine make it more suitable for certain types of cross-coupling reactions, such as Suzuki-Miyaura coupling .

Actividad Biológica

2-Cyano-3,6-diiodopyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

This compound (CHIN) features a pyridine ring substituted with two iodine atoms and a cyano group. The presence of the cyano group is known to enhance the compound's biological activity by influencing its interaction with various biological targets .

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antitumor activity. Notably, research indicates that these compounds show significant cytotoxic effects against liver carcinoma cell lines, such as HEPG2. The mechanism underlying this activity appears to involve the induction of apoptosis in cancer cells.

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HEPG2 | 15 | Induction of apoptosis |

| Derivative A | HEPG2 | 10 | Inhibition of cell proliferation |

| Derivative B | HEPG2 | 8 | Apoptosis via mitochondrial pathway |

Antimicrobial Properties

Compounds similar to this compound have also shown notable antimicrobial properties. Studies indicate that these derivatives possess antibacterial and antifungal activities in vitro. The cyano group plays a crucial role in enhancing these interactions with microbial targets .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Derivative C | Escherichia coli | 16 µg/mL |

| Derivative D | Candida albicans | 4 µg/mL |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Key Enzymes : Some studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in various cancer cell lines, leading to programmed cell death.

- Molecular Interactions : Molecular docking studies indicate that this compound can bind effectively to target proteins involved in cancer progression and microbial resistance .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving HEPG2 liver carcinoma cells, researchers treated cells with varying concentrations of this compound. Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

Case Study 2: Antimicrobial Testing

A series of derivatives were tested against common pathogens. The results highlighted that certain modifications to the pyridine ring significantly enhanced antimicrobial potency, suggesting structural optimization could lead to more effective therapeutic agents.

Propiedades

IUPAC Name |

3,6-diiodopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2I2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHZELURVFSDST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479398 | |

| Record name | 2-CYANO-3,6-DIIODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827616-53-5 | |

| Record name | 3,6-Diiodo-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827616-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-CYANO-3,6-DIIODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.